2-(2,5-dichlorophenyl)sulfonyl-N'-hydroxyethanimidamide
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Overview
Description
2-(2,5-dichlorophenyl)sulfonyl-N'-hydroxyethanimidamide is a chemical compound with the molecular formula C8H8Cl2N2O3S and a molecular weight of 283.13 g/mol . This compound is known for its high purity and unique molecular structure, making it valuable for various research and industrial applications .
Preparation Methods
The synthesis of 2,5-Dichlorobenzenesulphonylacetamide oxime typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with acetamide oxime under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2,5-Dichlorobenzenesulphonylacetamide oxime undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfonyl derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
2,5-Dichlorobenzenesulphonylacetamide oxime is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Dichlorobenzenesulphonylacetamide oxime involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of sulfonamide-sensitive enzymes, affecting metabolic pathways and cellular functions .
Comparison with Similar Compounds
2,5-Dichlorobenzenesulphonylacetamide oxime can be compared with other similar compounds such as:
2,4-Dichlorobenzenesulphonylacetamide oxime: Similar structure but with different chlorine substitution pattern.
2,5-Dichlorobenzenesulphonamide: Lacks the oxime group, leading to different chemical properties and reactivity.
2,5-Dichlorobenzenesulphonylacetamide: Lacks the oxime group, affecting its biological activity and applications.
Properties
IUPAC Name |
2-(2,5-dichlorophenyl)sulfonyl-N'-hydroxyethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O3S/c9-5-1-2-6(10)7(3-5)16(14,15)4-8(11)12-13/h1-3,13H,4H2,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNJPXDYIDJYUPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)CC(=NO)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)C/C(=N/O)/N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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